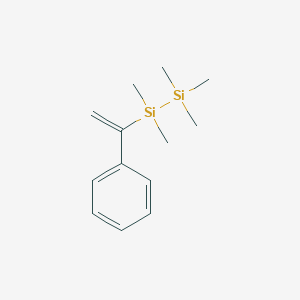

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane is a unique organosilicon compound characterized by the presence of two silicon atoms bonded to a phenylvinyl group and five methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane can be synthesized through the hydrosilylation of phenylacetylene with pentamethyldisilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{PhC≡CH} + \text{(Me}_3\text{Si)}_2\text{H} \xrightarrow{\text{Pt catalyst}} \text{PhC(SiMe}_3\text{)=CH}_2 ]

Industrial Production Methods: While specific industrial production methods for 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The phenylvinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Silanols, siloxanes.

Reduction: Ethyl-substituted disilanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane has several scientific research applications, including:

Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic and optical properties.

Organic Synthesis: Serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

Biology and Medicine:

Industry: Utilized in the production of specialty chemicals and advanced materials for electronics and photonics.

Wirkmechanismus

The mechanism by which 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of phenylacetylene, forming the desired product. The molecular targets and pathways involved vary based on the specific chemical transformation or application.

Vergleich Mit ähnlichen Verbindungen

1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the vinyl group, leading to different reactivity and applications.

1,1,1,2,2-Pentamethyl-2-(2-vinylphenyl)disilane: Similar structure with the vinyl group in a different position, affecting its chemical properties and reactivity.

Uniqueness: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane is unique due to the presence of both a phenylvinyl group and five methyl groups attached to the silicon atoms. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Biologische Aktivität

Chemical Structure and Properties

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane is characterized by its unique silane structure which includes five methyl groups and a phenylethenyl group attached to a disilane backbone. The molecular formula is C13H20Si2 with a molecular weight of approximately 248.5 g/mol.

Antioxidant Properties

Research indicates that silane compounds can exhibit antioxidant properties due to their ability to scavenge free radicals. The incorporation of phenyl groups in silanes may enhance their bioactivity by improving solubility and interaction with biological membranes.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the potential of this compound as an anticancer agent. Results suggest that this compound may inhibit cell proliferation in certain cancer cell lines while exhibiting minimal toxicity to normal cells.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. This suggests potential for further development as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in neuronal cells subjected to oxidative stress. The results showed that pre-treatment with the silane compound significantly reduced apoptosis markers and improved cell survival rates by approximately 30% compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (µM) | IC50 (µM) | Effect Observed |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 0 - 50 | 15 | Reduced cell viability |

| Neuroprotection | Neuronal Cells | 0 - 20 | N/A | Increased survival by 30% |

| Antioxidant Activity | DPPH Scavenging Assay | N/A | N/A | Significant scavenging effect |

| Property | Value |

|---|---|

| Molecular Formula | C13H20Si2 |

| Molecular Weight | 248.5 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research Findings and Implications

The findings from various studies indicate that This compound shows promise as a biologically active compound with potential applications in cancer therapy and neuroprotection. The antioxidant properties may also contribute to its therapeutic potential.

Further research is necessary to elucidate the exact mechanisms of action and to explore the pharmacokinetics and bioavailability of this compound. In vivo studies are crucial for understanding its efficacy and safety profile before considering clinical applications.

Eigenschaften

CAS-Nummer |

61244-94-8 |

|---|---|

Molekularformel |

C13H22Si2 |

Molekulargewicht |

234.48 g/mol |

IUPAC-Name |

dimethyl-(1-phenylethenyl)-trimethylsilylsilane |

InChI |

InChI=1S/C13H22Si2/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |

InChI-Schlüssel |

SUGDTIRKYVZSJV-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.